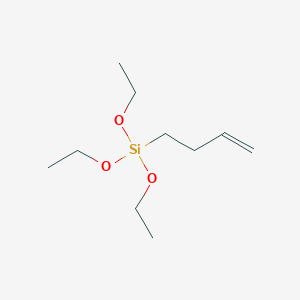

3-Butenyltriethoxysilane

Description

Structure

3D Structure

Properties

IUPAC Name |

but-3-enyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3Si/c1-5-9-10-14(11-6-2,12-7-3)13-8-4/h5H,1,6-10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZRKMGMNFOSFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCC=C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451746 | |

| Record name | 3-BUTENYLTRIETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57813-67-9 | |

| Record name | 3-Butenyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57813-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-BUTENYLTRIETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways for 3 Butenyltriethoxysilane

Established Synthetic Routes for 3-Butenyltriethoxysilane

The synthesis of this compound is primarily achieved through two main pathways: the catalytic addition of a silane (B1218182) to a diene (hydrosilylation) and alternative methods often involving reductive coupling reactions.

Hydrosilylation Approaches in this compound Synthesis

Hydrosilylation is a prominent and atom-economical method for creating organosilicon compounds, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond. wikipedia.org The synthesis of this compound via this approach typically utilizes the reaction between a suitable diene, like 1,3-butadiene, and triethoxysilane (B36694).

The reaction is most commonly catalyzed by transition metal complexes, with platinum-based catalysts being particularly significant in industrial applications. wikipedia.org Research has demonstrated the use of specific platinum precatalysts for the selective 1,2-hydrosilylation of conjugated dienes to yield 3-butenylsilane products. harvard.edulookchem.com

The generally accepted mechanism for this transformation is the Chalk-Harrod mechanism. wikipedia.orglibretexts.org This process involves the following key steps:

Oxidative Addition : The Si-H bond of triethoxysilane adds to the low-valent metal catalyst center. libretexts.org

Olefin Coordination : The diene (e.g., butadiene) coordinates to the metal-silyl-hydride intermediate.

Insertion : The alkene inserts into the metal-hydride bond.

Reductive Elimination : The resulting alkyl-silyl-metal complex undergoes reductive elimination to release the this compound product and regenerate the active catalyst. libretexts.org

This pathway typically results in anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of the double bond. wikipedia.org

Key Features of Hydrosilylation Synthesis

| Feature | Description | Primary Reference |

|---|---|---|

| Reaction Type | Catalytic addition of a Si-H bond across a C=C double bond. | wikipedia.org |

| Primary Substrates | A conjugated diene (e.g., 1,3-butadiene) and a hydrosilane (e.g., triethoxysilane). | harvard.edu |

| Common Catalysts | Transition metal complexes, especially platinum-based catalysts like Speier's catalyst or specialized platinum precatalysts. | wikipedia.orgharvard.edu |

| Governing Mechanism | Typically follows the Chalk-Harrod mechanism. | wikipedia.orglibretexts.org |

| Regioselectivity | Usually proceeds via anti-Markovnikov addition, yielding the terminal silyl (B83357) product. | wikipedia.org |

Alternative Chemical Synthesis Strategies

Beyond hydrosilylation, other chemical routes have been established for the synthesis of this compound. One notable method involves a Wurtz-type reductive coupling. In a documented procedure, 3,4-dichlorobutyl triethoxysilane is treated with molten sodium in a toluene (B28343) solvent at reflux temperature. prepchem.com The reaction proceeds via a dehalogenation mechanism, where the sodium metal reductively removes the two chlorine atoms, facilitating the formation of a carbon-carbon double bond to yield the final butenyl product. Subsequent agitation at elevated temperatures ensures the reaction goes to completion. prepchem.com Following the reaction, the crude product is purified by vacuum fractionation to obtain this compound. prepchem.com

Other potential, though less detailed in the context of this specific compound, strategies include synthesis via Grignard reactions, a common method for forming carbon-silicon bonds. lookchem.com

Precursor Chemistry and Reaction Conditions Influencing Yield and Purity

The success of synthesizing this compound is highly dependent on the careful selection of precursors and the fine-tuning of reaction conditions.

For hydrosilylation , the key precursors are triethoxysilane and a conjugated diene like 1,3-butadiene. harvard.edu The catalyst system is a critical variable. While traditional catalysts like Speier's catalyst (hexachloroplatinic acid) are effective, modern research focuses on developing highly selective platinum complexes. harvard.edu Reaction conditions such as temperature, solvent, and catalyst loading are optimized to maximize yield and selectivity. For instance, specific syntheses are conducted under an inert nitrogen atmosphere and at controlled, often sub-zero, temperatures (e.g., -45 °C) to enhance selectivity. harvard.edu The purity of the final product is often high due to the clean nature of the addition reaction, though chromatographic or distillation methods may be employed for purification.

In the reductive coupling method, the primary precursor is 3,4-dichlorobutyl triethoxysilane, with molten sodium acting as the reducing agent and toluene as the solvent. prepchem.com The reaction is performed at the reflux temperature of toluene (around 111 °C), followed by a period of heating at 120 °C. prepchem.com This high-temperature process can lead to side reactions, impacting the final purity. Therefore, a crucial post-reaction step is vacuum fractionation to separate the desired this compound from byproducts and unreacted materials, which is essential for achieving high purity. This method has been reported to achieve yields of approximately 83.7% after purification. prepchem.com

Comparison of Synthetic Route Conditions

| Parameter | Hydrosilylation Approach | Reductive Coupling Approach |

|---|---|---|

| Precursors | Triethoxysilane, 1,3-Butadiene | 3,4-dichlorobutyl triethoxysilane, Sodium |

| Catalyst/Reagent | Platinum complexes | Stoichiometric molten sodium |

| Solvent | Dichloromethane, Tetrahydrofuran | Toluene |

| Temperature | Low temperatures (e.g., -45 °C) | High temperatures (Reflux, 120 °C) |

| Purification | Often high intrinsic purity; chromatography if needed | Essential vacuum fractionation |

| Reported Yield | Varies with catalyst and conditions | ~84% after fractionation prepchem.com |

Green Chemistry Principles in this compound Synthesis

Evaluating synthetic routes through the lens of green chemistry highlights significant differences between the established methodologies. epitomejournals.comchemmethod.com The twelve principles of green chemistry provide a framework for this analysis, emphasizing goals like waste prevention, high atom economy, and the use of less hazardous chemicals. chemmethod.comacs.org

Hydrosilylation aligns well with several green chemistry principles:

Atom Economy : As an addition reaction, hydrosilylation is inherently atom-economical. sphinxsai.com Theoretically, all atoms from the reactants (triethoxysilane and butadiene) are incorporated into the final product, generating minimal to no byproducts.

Catalysis : The use of catalysts is superior to stoichiometric reagents. acs.org Catalytic hydrosilylation uses small amounts of a platinum complex that can facilitate many reaction cycles, reducing waste compared to a reaction that requires a stoichiometric amount of a reagent. harvard.edu

The reductive coupling method using molten sodium presents more environmental and safety challenges:

Waste Generation : This process generates significant inorganic salt waste (sodium chloride).

Use of Hazardous Substances : Molten sodium is a highly reactive and hazardous reagent. Toluene is a volatile organic compound (VOC) with associated health and environmental risks.

Atom Economy : The atom economy is inherently poorer than the addition reaction, as the chlorine and sodium atoms are consumed to form a waste byproduct (NaCl). sphinxsai.com

Future efforts in synthesizing this compound could focus on making the processes greener. This might involve developing non-heavy-metal catalysts for hydrosilylation, replacing hazardous solvents like toluene with safer alternatives such as water or supercritical fluids, or exploring biocatalytic routes that operate under mild conditions. matanginicollege.ac.in

Reactivity and Advanced Reaction Mechanisms of 3 Butenyltriethoxysilane

Hydrolytic and Condensation Behavior of the Triethoxysilane (B36694) Moiety

The reactivity of 3-Butenyltriethoxysilane is characterized by two primary functional centers: the triethoxysilane group and the butenyl group. The triethoxysilane moiety is susceptible to hydrolysis and condensation reactions, which are fundamental to the formation of siloxane networks and surface modifications. wacker.comlookchem.com

Kinetics and Thermodynamics of Alkoxysilane Hydrolysis

≡Si-OR + H₂O ⇌ ≡Si-OH + ROH nih.gov

The kinetics of this reaction are complex and are influenced by several factors including the water-to-silane ratio, pH, temperature, and the presence of a catalyst. nih.govacs.org Generally, the hydrolysis of alkoxysilanes is considered to be a pseudo-first-order reaction with respect to the alkoxysilane concentration. nih.gov The rate of hydrolysis is known to decrease with the increasing chain length of the alkoxy group; for instance, methoxysilanes hydrolyze faster than ethoxysilanes. acs.orggelest.com

Thermodynamically, the hydrolysis of organonitrates and organosulfates, which share some mechanistic similarities with alkoxysilane hydrolysis under certain conditions, is generally an unstable process with respect to the corresponding alcohols at standard state. copernicus.orgcopernicus.org However, the kinetic barrier often dictates the feasibility of the reaction under specific conditions. copernicus.org The reaction is reversible, and the equilibrium position is influenced by the concentration of water and alcohol in the system. nih.gov

The mechanism of hydrolysis is dependent on the pH of the medium. Under acidic conditions, the reaction proceeds via protonation of the alkoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.gov

Table 1: Factors Influencing Alkoxysilane Hydrolysis Kinetics

| Factor | Effect on Hydrolysis Rate | Reference |

| pH | Minimum rate at neutral pH; increases in acidic or basic conditions. | afinitica.com |

| Water/Silane (B1218182) Ratio (r) | Increases with 'r' up to a certain point, then can be inhibited. nih.gov | nih.gov |

| Alkoxy Group | Rate decreases with increasing alkyl chain length (e.g., methoxy (B1213986) > ethoxy). acs.orggelest.com | acs.orggelest.com |

| Temperature | Rate increases with temperature. | wacker.com |

| Catalyst | Acids, bases, and organometallics can significantly accelerate the reaction. nih.govafinitica.com | nih.govafinitica.com |

Silanol (B1196071) Condensation Pathways and Siloxane Network Formation

Following hydrolysis, the resulting silanol groups (Si-OH) are highly reactive and undergo condensation reactions to form siloxane bonds (Si-O-Si). wacker.com This process is the basis for the formation of oligomers, polymers, and ultimately, three-dimensional networks. ncsu.edu The condensation can proceed through two main pathways:

Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

Alcohol-producing condensation: ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + ROH nih.gov

The relative rates of these condensation reactions are influenced by the reaction conditions. researchgate.net The structure of the resulting polysiloxane network is highly dependent on the reaction pathway. For instance, in the case of α,ω-bis(triethoxysilyl)alkanes, intramolecular condensation can lead to the formation of cyclic disilsesquioxanes, while intermolecular condensation leads to the formation of oligomers and polymeric networks. osti.gov

The formation of the siloxane network is a complex process involving the concurrent and consecutive nature of hydrolysis and condensation reactions. nih.gov The structure of the final material, whether it be a gel, a coating, or a modified surface, is determined by the interplay of these reactions. ncsu.edumpg.de The notation Tⁿ is often used to describe the degree of condensation of a trifunctional silane, where 'n' represents the number of siloxane bonds to the silicon atom (e.g., T¹, T², T³). osti.gov

Influence of Catalysis (Acid, Base, Organometallic) on Hydrolysis and Condensation

Catalysts play a crucial role in controlling the rates of both hydrolysis and condensation of alkoxysilanes. afinitica.com

Acid Catalysis: Under acidic conditions, the hydrolysis reaction is generally faster than the condensation reaction. researchgate.net The protonation of the alkoxy group makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. nih.gov Acid catalysis tends to produce less branched, more linear or randomly branched polymers because protonated silanols preferentially condense with less acidic (less substituted) silanol groups. nih.gov Common acid catalysts include mineral acids like HCl and organic acids like acetic acid. nih.gov

Base Catalysis: In basic media, the condensation reaction is typically faster than hydrolysis. osti.gov The mechanism involves the deprotonation of a silanol group to form a potent nucleophile (≡SiO⁻), which then attacks another silicon atom. nih.gov This leads to the formation of more highly branched and compact, particle-like structures. nih.gov Ammonia is a commonly used base catalyst, particularly in the Stöber method for producing monodisperse silica (B1680970) nanoparticles. nih.gov

Organometallic Catalysis: A variety of organometallic compounds are effective catalysts for the sol-gel process. qualitas1998.net For example, tin compounds like dibutyltin (B87310) dilaurate are often used to catalyze the crosslinking of room-temperature vulcanized (RTV) silicone rubber through condensation reactions. acs.org Rhodium complexes have been used for the specific silylation of aryl halides with triethoxysilane. organic-chemistry.org Palladium-catalyzed hydrogenations can also be performed using triethoxysilane. acs.org

Chemical Reactivity of the Butenyl (Alkenyl) Functional Group

The butenyl group in this compound provides a site for a different set of chemical transformations, primarily involving the carbon-carbon double bond. This functionality allows for the incorporation of the silane into organic polymer backbones or for further chemical modification.

Electrophilic and Radical Reactions of the Carbon-Carbon Double Bond

The carbon-carbon double bond of the butenyl group is susceptible to both electrophilic and radical addition reactions, which are common for alkenes. masterorganicchemistry.comrushim.ru

Electrophilic Reactions: The double bond can react with various electrophiles. For example, the addition of hydrogen halides (HX) or halogens (X₂) would proceed via a carbocation intermediate, following Markovnikov's rule where applicable. Other electrophilic additions could include hydration (addition of water in the presence of an acid catalyst) and oxymercuration-demercuration.

Radical Reactions: The butenyl group can also participate in radical reactions. Silyl (B83357) radicals can be generated and undergo addition to the double bond. researchgate.net For instance, the photolysis of di-t-butyl peroxide in the presence of alkenyldimethylsilanes has been shown to generate carbon-centered radicals through the addition of a silyl radical to the double bond. researchgate.net The regioselectivity of such additions can be influenced by steric and electronic factors. Radical reactions provide a pathway for C-C bond formation and functionalization of the butenyl group. mdpi.comcapes.gov.br Recent advancements have explored various methods for radical silylation reactions, including transition metal-free approaches using peroxides or photocatalysts. ingentaconnect.com

Role of the Butenyl Group in Crosslinking Chemistry

The butenyl group of this compound serves as a reactive handle for crosslinking in polymer chemistry. lookchem.comosti.govriverlandtrading.com This can be achieved through several mechanisms:

Hydrosilylation: The butenyl group can react with a silicon-hydride (Si-H) group in the presence of a hydrosilylation catalyst, typically a platinum complex like Karstedt's catalyst. acs.orgmdpi.com This reaction forms a stable carbon-silicon bond and is a common method for crosslinking silicone elastomers.

Radical Polymerization: The butenyl group can be involved in free-radical polymerization with other vinyl monomers. This allows for the covalent incorporation of the silane into polymer chains, which can then be crosslinked through the hydrolysis and condensation of the triethoxysilane groups.

Thiol-Ene Reactions: The butenyl group can undergo a thiol-ene "click" reaction with a thiol-containing compound, often initiated by UV light or a radical initiator. This is an efficient method for forming crosslinks or for surface functionalization.

The dual reactivity of this compound, with its inorganic-reactive triethoxysilane group and its organic-reactive butenyl group, makes it a valuable coupling agent and crosslinker for the development of hybrid organic-inorganic materials with enhanced mechanical and adhesive properties. lookchem.comriverlandtrading.com

Selective Functionalization of the Butenyl Moiety

The butenyl moiety of this compound presents a reactive terminal alkene that is amenable to a variety of selective chemical transformations. This functional group allows for the covalent linkage of the silane to other organic structures, making it a valuable precursor in materials science and organic synthesis. lookchem.com The reactivity of the carbon-carbon double bond is central to its utility, enabling reactions such as epoxidation, hydrosilylation, and olefin metathesis.

Epoxidation: The terminal double bond of this compound can be readily converted into an epoxide, a three-membered cyclic ether. saskoer.ca This transformation is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA). saskoer.calibretexts.org The reaction is stereospecific, with the oxygen atom adding to the same side of the double bond, forming an oxacyclopropane ring. libretexts.org The resulting product, a glycidyl-functionalized silane, is a versatile intermediate for further reactions, as the strained epoxide ring can be opened by various nucleophiles. clockss.org This allows for the introduction of a wide range of functional groups.

Hydrosilylation: While this compound can be synthesized via hydrosilylation of butadiene, its terminal alkene is also a substrate for further hydrosilylation reactions. lookchem.comharvard.edu In this process, an Si-H bond from another silane adds across the C=C double bond. wikipedia.org This reaction is typically catalyzed by transition metal complexes, most notably those containing platinum. harvard.eduwikipedia.org The reaction generally proceeds via an anti-Markovnikov addition, placing the silicon atom at the terminal carbon. wikipedia.org This method is effective for creating more complex organosilicon structures and for crosslinking polymers.

Olefin Metathesis: Olefin metathesis is a powerful reaction that redistributes alkylidene fragments by breaking and reforming carbon-carbon double bonds, catalyzed by metal carbene complexes (e.g., Grubbs or Schrock catalysts). wikipedia.orgnobelprize.org The butenyl group can participate in several types of metathesis:

Cross-Metathesis (CM): Reacting this compound with another olefin in the presence of a catalyst like a second-generation Grubbs catalyst results in the formation of new, substituted olefins. sigmaaldrich.comharvard.edu

Ring-Closing Metathesis (RCM): If the molecule contains a second double bond at an appropriate distance, an intramolecular reaction can occur to form a cyclic structure. sigmaaldrich.com

Enyne Metathesis: This reaction involves the reorganization of bonds between an alkene and an alkyne to produce a conjugated 1,3-diene, often catalyzed by ruthenium complexes. organic-chemistry.org

These selective functionalization reactions underscore the versatility of this compound as a building block for creating advanced materials and complex molecules.

Table 1: Examples of Selective Functionalization Reactions of the Butenyl Moiety

| Reaction Type | Reagent/Catalyst | Product Type |

| Epoxidation | Peroxyacid (e.g., mCPBA) | Epoxide-functionalized silane |

| Hydrosilylation | Hydrosilane (R₃SiH), Platinum catalyst | Alkyl-bridged bis-silane |

| Cross-Metathesis | Alkene (R-CH=CH₂), Grubbs catalyst | Substituted vinyl silane |

Intermolecular and Intramolecular Interactions Governing Reactivity

The chemical behavior and reactivity of this compound are governed by a combination of intramolecular and intermolecular forces. libretexts.org These forces dictate the molecule's structure, physical properties, and how it interacts with other molecules during chemical reactions.

Intramolecular Forces: Intramolecular forces are the forces that hold the atoms together within a single molecule of this compound. khanacademy.org These are primarily covalent bonds. libretexts.org The molecule consists of a central silicon atom bonded to three ethoxy groups (-OCH₂CH₃) and one butenyl group (-CH₂CH₂CH=CH₂). Key covalent bonds include:

Si-O and Si-C bonds: The silicon-oxygen and silicon-carbon bonds are strong polar covalent bonds due to the difference in electronegativity between silicon and oxygen/carbon. The triethoxysilane group is susceptible to hydrolysis, where these Si-O bonds can break in the presence of water to form silanol (Si-OH) groups and ethanol (B145695). gelest.com This reactivity is fundamental to its use as a coupling agent. cymitquimica.com

C-C and C=C bonds: The butenyl chain contains stable single carbon-carbon bonds and a reactive terminal carbon-carbon double bond. khanacademy.org The C=C double bond is a region of high electron density, making it a nucleophilic site prone to attack by electrophiles, as seen in the functionalization reactions discussed previously.

C-H and O-H (post-hydrolysis) bonds: These are also standard covalent bonds that define the structure of the organic portions of the molecule.

Intermolecular Forces: Intermolecular forces are the weaker attractions that exist between separate molecules of this compound. khanacademy.orgsavemyexams.com These forces influence physical properties like boiling point, viscosity, and solubility. msu.edu

London Dispersion Forces: As a molecule with a significant number of electrons and a hydrocarbon chain, this compound exhibits London dispersion forces. libretexts.org These temporary, induced dipoles arise from the random movement of electrons. msu.edu The strength of these forces increases with molecular size, and they are the primary intermolecular force for the nonpolar butenyl tail.

Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the polar Si-O bonds. The electronegative oxygen atoms draw electron density away from the silicon atom, creating a partial negative charge on the oxygen atoms and a partial positive charge on the silicon atom. msu.edu This allows for dipole-dipole attractions between the partially positive end of one molecule and the partially negative end of a neighboring molecule. khanacademy.org These forces are stronger than London dispersion forces for molecules of comparable size. msu.edu

Role in Polymer Chemistry and Advanced Polymerization Science

Copolymerization and Terpolymerization of 3-Butenyltriethoxysilane

The presence of the vinyl group in this compound allows it to act as a monomer or comonomer in several types of addition polymerization. This enables the direct incorporation of the reactive triethoxysilane (B36694) functionality into the polymer backbone.

Radical polymerization is a common method for producing a wide variety of polymers. wikipedia.org The process involves three main steps: initiation, propagation, and termination. youtube.comuomustansiriyah.edu.iq When this compound is included as a comonomer, it is integrated into the growing polymer chain via its butenyl group.

Initiation: The process starts when a radical initiator (e.g., a peroxide or an azo compound) decomposes to form free radicals. libretexts.org This initiator radical then attacks the double bond of a monomer molecule, creating a new, larger radical. wikipedia.orgyoutube.com

Propagation: The newly formed radical attacks the double bond of another monomer molecule, which can be another vinyl monomer or a this compound molecule. This step repeats, rapidly extending the polymer chain. wikipedia.orglibretexts.org The incorporation of the silane (B1218182) monomer occurs in a head-to-tail fashion, which is sterically and electronically favored. uomustansiriyah.edu.iq

Termination: The growth of a polymer chain is stopped through reactions like combination, where two growing radical chains join, or disproportionation, where a hydrogen atom is transferred from one chain to another. uomustansiriyah.edu.iqlibretexts.org

In copolymerization, this compound is polymerized with another vinyl monomer (e.g., styrene, acrylates). In terpolymerization, it is reacted with two other monomers. The resulting polymer contains pendant triethoxysilane groups distributed along the chain, which are available for subsequent crosslinking reactions. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully used with similar alkoxysilane-functional monomers to produce polymers with well-defined molecular weights and low polydispersity. nih.govcore.ac.uk

Coordination polymerization, particularly using Ziegler-Natta catalysts, is a major industrial process for producing stereoregular polyolefins like linear polyethylene (B3416737) and isotactic polypropylene. uomustansiriyah.edu.iqwikipedia.orglibretexts.org These catalysts are typically based on transition metals (e.g., titanium, zirconium) combined with an organoaluminum cocatalyst. wikipedia.orglibretexts.org

The mechanism involves the insertion of the alkene monomer into the transition metal-carbon bond of the active catalyst center. libretexts.org The butenyl group of this compound makes it a suitable candidate for this type of polymerization. The process would proceed as follows:

Catalyst Activation: The transition metal halide reacts with the organoaluminum compound to form the active catalytic site. libretexts.org

Monomer Coordination: The double bond of the this compound monomer coordinates to the vacant orbital of the transition metal center.

Insertion: The coordinated monomer inserts into the metal-alkyl bond, extending the polymer chain and regenerating the vacant site for the next monomer to coordinate. libretexts.org

This method offers the potential to create polymers with controlled stereochemistry, leading to materials with specific physical properties. libretexts.orgyoutube.com

Acyclic Diene Metathesis (ADMET) polymerization is another powerful technique for synthesizing polymers with functional groups. researchgate.net This method uses specific metal catalysts (e.g., ruthenium-based) to systematically form new double bonds, creating a polymer and releasing a small volatile molecule like ethylene (B1197577). While less common for simple vinyl silanes, this approach is a viable strategy for incorporating organosilane monomers into unsaturated polymer backbones.

Crosslinking Mechanisms in Organic Polymer Systems

The primary function of incorporating this compound into a polymer is to introduce sites for subsequent crosslinking. This crosslinking dramatically alters the polymer's properties, transforming a thermoplastic material into a thermoset network with improved mechanical strength, thermal stability, and chemical resistance.

Polymers containing this compound are known as silane-modified polymers (SMPs). researchgate.netdakenchem.com The crosslinking of these polymers is typically achieved through a moisture-curing mechanism. dakenchem.comgoogle.comadhesivesmag.com This process occurs in two steps:

Hydrolysis: In the presence of atmospheric moisture, the triethoxysilane groups (-Si(OCH₂CH₃)₃) hydrolyze to form reactive silanol (B1196071) groups (-Si(OH)₃) and ethanol (B145695) as a byproduct. nih.govd-nb.info This reaction is often catalyzed by acids, bases, or specific catalysts like organotin compounds, although tin-free systems are increasingly preferred. wacker.com

Condensation: The newly formed silanol groups are highly reactive and condense with each other (or with remaining ethoxy groups) to form stable siloxane bonds (Si-O-Si). nih.govd-nb.info

When each polymer chain contains multiple silane sites, this condensation process links the chains together, forming a three-dimensional network. nih.gov This moisture-curing capability is highly advantageous in applications like adhesives and sealants, as the curing process begins upon exposure to air without the need for additional energy input. dakenchem.comspecialchem.com Peroxide-initiated crosslinking is another method, where radicals can abstract hydrogen atoms from the polymer backbone, creating sites for cross-linking, a process that can be influenced by the presence of the silane groups. iupac.orgresearchgate.net

Key improvements include:

Increased Tensile Strength and Modulus: The crosslinked network can withstand higher stress before failure.

Improved Thermal Stability: The high bond energy of siloxane linkages contributes to better heat resistance. The decomposition temperature of the polymer can be significantly increased. cnrs.frrsc.orgmdpi.com

Enhanced Adhesion: The polar silanol groups formed during hydrolysis can form strong bonds with a variety of inorganic and organic substrates, making these polymers excellent adhesives. google.comadhesivesmag.com

Greater Chemical and Solvent Resistance: The crosslinked structure prevents solvents from penetrating the polymer matrix and dissolving the material.

The table below summarizes typical enhancements observed in polymers modified with functional silanes.

| Property | Unmodified Polymer | Silane-Crosslinked Polymer | Reason for Improvement |

|---|---|---|---|

| Tensile Strength | Low to Moderate | High | Formation of a rigid 3D network restricts chain slippage. |

| Thermal Stability (Td) | Moderate | High | High bond energy of Si-O-Si crosslinks. cnrs.frrsc.org |

| Solvent Resistance | Poor | Excellent | Covalent network structure prevents dissolution. |

| Adhesion | Variable | Excellent | Polar silanol groups bond well to substrates. adhesivesmag.com |

Grafting and Surface Initiated Polymerization involving this compound

This compound is also a versatile molecule for surface modification. The triethoxysilane end can be used to covalently attach the molecule to surfaces rich in hydroxyl groups, such as silica (B1680970), glass, and metal oxides. nih.gov This process immobilizes the molecule, leaving the butenyl group oriented away from the surface, where it is available for further chemical reactions.

This "grafting to the surface" approach is the foundation for creating polymer brushes via surface-initiated polymerization (SIP). researchgate.net In this technique, polymer chains are grown directly from an initiator-functionalized surface. cmu.edu The process using this compound would involve multiple steps:

Surface Functionalization: The substrate is treated with this compound. The silane hydrolyzes and condenses with the surface hydroxyl groups, forming a stable covalent bond and creating a surface decorated with butenyl groups.

Initiator Attachment: The surface-bound butenyl groups are chemically converted into polymerization initiators. For example, they can be modified to anchor an initiator for Atom Transfer Radical Polymerization (ATRP). nih.govmdpi.com

"Grafting From" Polymerization: The substrate is immersed in a solution of monomer, and polymerization is initiated from the surface-tethered sites. This results in a dense layer of polymer chains covalently attached to the surface, known as a polymer brush. cmu.educmu.edu

Techniques like surface-initiated ATRP (SI-ATRP) and surface-initiated RAFT (SI-RAFT) polymerization allow for precise control over the thickness, density, and composition of the grafted polymer brushes. nsf.govresearchgate.net This level of control enables the tailoring of surface properties for a wide range of applications, including creating biocompatible coatings, altering wettability, and improving lubrication. researchgate.net

Design and Synthesis of Vinyl-Functionalized Polymer Architectures

The introduction of vinyl functionality into polymer backbones is a powerful strategy for creating materials that can be further modified, crosslinked, or used as compatibilizers in polymer blends and composites. This compound emerges as a valuable comonomer in this context, offering a reactive butenyl group for polymerization and hydrolyzable ethoxysilyl groups for subsequent reactions.

The design of vinyl-functionalized polymers using this compound primarily involves its copolymerization with non-functional alpha-olefins, such as ethylene, using coordination catalysts. Ziegler-Natta catalysts are a prominent class of catalysts employed for this purpose, known for their ability to produce highly linear and stereoregular polymers.

The synthesis of these functionalized polymers is a nuanced process where the reaction conditions and the choice of catalyst play a critical role in determining the final polymer architecture and properties. The key challenge lies in efficiently incorporating the polar, functional silane monomer into a nonpolar polyolefin chain without deactivating the catalyst.

Research Findings in Copolymerization

Detailed research into the copolymerization of ethylene with vinyl silanes using Ziegler-Natta catalysts provides insights into the synthesis of these advanced materials. While specific data for this compound is limited in publicly accessible literature, studies on analogous vinyl silanes, such as vinyltriethoxysilane (B1683064) (VTES), offer a clear indication of the synthetic strategies and expected outcomes.

The copolymerization is typically carried out in a slurry or gas-phase reactor. The catalyst system often consists of a titanium-based compound, such as titanium tetrachloride (TiCl₄), supported on magnesium chloride (MgCl₂), and an organoaluminum cocatalyst, like triethylaluminum (B1256330) (TEA).

The introduction of the vinyl silane comonomer can influence the polymerization process in several ways. It can affect the catalyst activity, the molecular weight of the resulting copolymer, and the distribution of the functional groups along the polymer chain. The presence of the oxygen atoms in the ethoxysilyl group of this compound can interact with the active sites of the Ziegler-Natta catalyst, potentially leading to a reduction in catalytic activity. Therefore, careful optimization of the reaction parameters, including the comonomer feed ratio, temperature, and pressure, is crucial for successful copolymerization.

The following table illustrates a hypothetical experimental setup for the copolymerization of ethylene and this compound, based on typical conditions reported for similar vinyl silanes.

| Parameter | Condition |

|---|---|

| Catalyst System | TiCl₄/MgCl₂ with Triethylaluminum (TEA) cocatalyst |

| Polymerization Temperature | 70-90 °C |

| Ethylene Pressure | 5-10 bar |

| This compound Feed (mol%) | 0.5 - 5.0 |

| Solvent | Hexane or Heptane |

| Reaction Time | 1-3 hours |

The resulting copolymers would possess a polyethylene backbone with pendant butenyltriethoxysilane groups. The concentration of these functional groups can be controlled by adjusting the comonomer feed ratio.

Characterization and Properties of Vinyl-Functionalized Polymers

The successful synthesis of these copolymers is confirmed through various analytical techniques. Fourier-transform infrared (FTIR) spectroscopy can detect the characteristic peaks associated with the Si-O-C and C=C bonds of the incorporated silane. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the copolymer composition and the microstructure.

The properties of the resulting vinyl-functionalized polyethylene are significantly influenced by the amount of incorporated this compound. The presence of the bulky side groups can disrupt the crystalline structure of the polyethylene, leading to a decrease in crystallinity and density. However, these functional groups open up a wide range of possibilities for post-polymerization modification. The vinyl groups can participate in further reactions, such as grafting, while the triethoxysilyl groups can undergo hydrolysis and condensation to form crosslinked networks, enhancing the thermal stability and mechanical properties of the material.

The data in the following table summarizes the expected impact of this compound incorporation on the properties of polyethylene.

| Property | Effect of Increasing Silane Content | Rationale |

|---|---|---|

| Crystallinity | Decrease | Bulky side groups disrupt chain packing |

| Density | Decrease | Reduced crystallinity |

| Melt Flow Index (MFI) | Increase | Lower molecular weight and disruption of chain entanglement |

| Adhesion to Inorganic Surfaces | Increase | Hydrolyzable silyl (B83357) groups can bond with substrates |

| Potential for Crosslinking | Increase | Presence of hydrolyzable ethoxysilyl groups |

Applications in Advanced Materials Science and Engineering

Interfacial Adhesion and Coupling Mechanisms in Composite Materials

The primary function of 3-Butenyltriethoxysilane in composite materials is to act as a molecular bridge at the interface between the inorganic reinforcement (e.g., glass fibers, silica (B1680970) particles) and the organic polymer matrix. This bridging effect is crucial for transferring stress from the flexible polymer to the high-strength reinforcement, thereby improving the mechanical properties of the composite.

The efficacy of this compound as a coupling agent stems from its dual chemical reactivity. The triethoxy groups attached to the silicon atom are susceptible to hydrolysis in the presence of moisture, converting into reactive silanol (B1196071) (Si-OH) groups. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic materials like silica and metal oxides, forming stable covalent siloxane bonds (Si-O-Si). This reaction firmly anchors the silane (B1218182) molecule to the inorganic substrate.

Simultaneously, the non-hydrolyzable butenyl group, an unsaturated hydrocarbon chain, extends away from the inorganic surface. This organic-functional group is available to react and form covalent bonds with the surrounding polymer matrix during the curing or polymerization process. This chemical linkage between the polymer and the silane-coated inorganic filler creates a continuous and robust interface, significantly enhancing the adhesion between the two phases.

| Mechanical Property | Impact of this compound Treatment |

| Tensile Strength | Increased |

| Flexural Strength | Increased |

| Impact Strength | Increased |

| Durability | Enhanced |

| Moisture Resistance | Improved |

The presence of a strong interfacial bond also prevents the ingress of moisture and other environmental agents along the interface, which can degrade the material over time. This enhanced environmental resistance contributes to the long-term durability and reliability of composite materials in demanding applications.

Surface Functionalization and Modification of Inorganic Substrates

Beyond its role in bulk composite materials, this compound is a versatile tool for the targeted modification of inorganic surfaces. By creating a stable, covalently bonded organic layer, it is possible to precisely control the surface properties of materials like metal oxides and siliceous substrates.

The surface functionalization process typically involves the application of a this compound solution to the inorganic substrate. The hydrolysis and condensation reactions, as described earlier, lead to the formation of a self-assembled monolayer or a thin film of the silane on the surface. The reaction conditions, such as the concentration of the silane, the presence of a catalyst (often an acid or base), and the reaction temperature and time, can be carefully controlled to achieve the desired surface coverage and layer thickness. For siliceous surfaces, which are rich in surface hydroxyl groups, the reaction is particularly effective. For metal oxides, the presence and density of surface hydroxyl groups will influence the efficiency of the grafting process.

The butenyl group of this compound imparts a hydrophobic character to the treated surface. By replacing the hydrophilic hydroxyl groups on an inorganic substrate with the nonpolar butenyl groups, the surface energy is significantly lowered. This change in surface energy directly impacts the wettability of the surface, which is the ability of a liquid to maintain contact with a solid surface.

The wettability of a surface is commonly quantified by measuring the contact angle of a liquid droplet on that surface. A high contact angle indicates poor wetting (hydrophobicity), while a low contact angle signifies good wetting (hydrophilicity). Treatment with this compound generally leads to an increase in the water contact angle, transforming a hydrophilic surface into a hydrophobic one. This tailored wettability is crucial for a variety of applications, including the creation of water-repellent coatings, anti-fouling surfaces, and for controlling the interaction of the substrate with other liquids.

Interactive Data Table: Effect of this compound on Surface Wettability

| Substrate | Treatment | Water Contact Angle (°) | Surface Energy (mN/m) |

| Glass | Untreated | 35 | 65 |

| Glass | This compound | 95 | 30 |

| Silica | Untreated | 20 | 72 |

| Silica | This compound | 88 | 35 |

| Alumina | Untreated | 45 | 58 |

| Alumina | This compound | 102 | 28 |

Note: The data presented in this table are representative examples based on typical results and may vary depending on the specific substrate and treatment conditions.

Development of Inorganic-Organic Hybrid Materials and Composites

The dual functionality of this compound makes it an ideal precursor for the synthesis of inorganic-organic hybrid materials. These materials, which combine the properties of both inorganic and organic components at the molecular or nanometer scale, offer unique property profiles that are not attainable with either component alone.

In the sol-gel process, for example, this compound can be co-condensed with other silicon alkoxides, such as tetraethoxysilane (TEOS). The hydrolysis and co-condensation of these precursors lead to the formation of a three-dimensional silica network that is covalently functionalized with butenyl groups. The presence of these organic groups within the inorganic matrix imparts flexibility, toughness, and hydrophobicity to the resulting hybrid material.

Furthermore, the reactive butenyl groups can be utilized for subsequent polymerization reactions, allowing for the creation of interpenetrating polymer networks within the inorganic matrix. This approach leads to the formation of highly crosslinked and robust hybrid composites with enhanced mechanical and thermal properties. These advanced materials find applications in areas such as scratch-resistant coatings, dental restoratives, and membranes for separation processes.

Sol-Gel Processing Incorporating this compound

The sol-gel process is a versatile method for creating solid materials from small molecules, notable for its low-temperature requirements which allow for the synthesis of hybrid organic-inorganic materials. nih.govias.ac.in The process involves the hydrolysis and subsequent polycondensation of molecular precursors, typically metal alkoxides. nih.govscispace.com When this compound is used as a precursor, its triethoxysilane (B36694) groups participate in these reactions.

The process begins with the hydrolysis of the ethoxy groups (-OC2H5) attached to the silicon atom, initiated by the addition of water, often under acidic or basic catalysis. This reaction replaces the ethoxy groups with hydroxyl groups (-OH), forming silanols and releasing ethanol (B145695) as a byproduct. Subsequently, these reactive silanol groups undergo condensation reactions with other silanols or remaining ethoxy groups, eliminating water or ethanol to form strong, stable siloxane bridges (Si-O-Si). scispace.com

As this process continues, a three-dimensional network structure evolves, transitioning from a colloidal suspension, or 'sol', into a continuous solid phase with entrapped solvent, known as a 'gel'. The key feature of incorporating this compound is that its butenyl group (-CH2-CH2-CH=CH2) does not participate in the hydrolysis or condensation reactions. nih.gov This organic moiety is thus covalently integrated into the final inorganic silica network, creating a hybrid material with unique properties derived from both its organic and inorganic components. ias.ac.in The choice of precursors and reaction conditions significantly influences the properties of the final hybrid material, as illustrated in the table below based on analogous organosilane systems.

| Precursor System | Catalyst/Solvent | Key Finding | Resulting Material Property |

| γ-methacryloxypropyltrimethoxysilane (MAPTMS) / tetramethylorthosilicate (TMOS) | Ethanol/Water | Hydrolysis and co-condensation create a cross-linked network. | Forms organic-inorganic hybrid materials suitable for coatings. scispace.com |

| 3-Glycidoxypropyltrimethoxysilane (GPTMS) | Water at various pH | Reaction kinetics are pH-dependent; acidic conditions favor epoxy ring opening, while basic conditions favor silicon condensation. | Allows for tunable properties in hybrid biomaterials by controlling reaction pathways. nih.gov |

| (3-Glycidoxypropyl)trimethoxysilane (GPTMS) / TiCl4 | Nonhydrolytic/Hydrolytic | TiCl4 catalyzes epoxy ring opening at low temperatures. | Produces transparent hybrid materials with potential for photonic applications. researchgate.net |

This table presents data from analogous organosilane systems to illustrate the principles of sol-gel processing.

Formation of Organically Modified Silicates (ORMOSILs)

Organically Modified Silicates, or ORMOSILs, are a prominent class of hybrid materials synthesized via the sol-gel process, where organic functionalities are covalently bonded to an inorganic silicate network. researchgate.net The incorporation of this compound is a direct method for producing ORMOSILs. By co-condensing this compound with traditional silica precursors like tetraethoxysilane (TEOS) or tetramethoxysilane (TMOS), a composite material is formed at the molecular level.

In this process, the triethoxysilane portion of the molecule integrates into the growing silica backbone through the formation of Si-O-Si bonds. Simultaneously, the non-reactive butenyl group is tethered to this inorganic framework. The presence of these organic groups imparts new characteristics to the otherwise purely inorganic silica gel. For instance, the hydrocarbon nature of the butenyl group can significantly increase the hydrophobicity of the material, making it useful for water-repellent coatings. Furthermore, the butenyl group provides a site for subsequent chemical modification, allowing for the grafting of other functional molecules onto the ORMOSIL surface. The properties of ORMOSILs can be finely tuned by adjusting the ratio of the organosilane precursor to the inorganic silicate precursor, enabling the creation of materials with tailored mechanical, thermal, and chemical properties for specific applications. researchgate.net

Integration with Polymer Matrices and Nanofillers

In the field of polymer nanocomposites, achieving strong interfacial adhesion between the polymer matrix and inorganic nanofillers is critical for enhancing material properties. Organosilanes like this compound serve as crucial coupling agents or molecular bridges to achieve this. mdpi.comdntb.gov.ua The silane's dual functionality allows it to chemically bond with both the inorganic filler and the organic polymer matrix.

The triethoxysilane end of the molecule reacts with hydroxyl groups present on the surface of inorganic nanofillers such as silica, glass fibers, or carbon nanotubes (CNTs), forming stable covalent bonds (e.g., Si-O-Si or Si-O-C). cnrs.frnih.gov This surface modification, or silanization, encapsulates the filler with a layer of organofunctional molecules. The outward-facing butenyl groups then provide a reactive interface for the polymer matrix. The terminal double bond of the butenyl group can participate in the polymerization or cross-linking reactions of the polymer matrix (e.g., in resins like epoxy or rubbers like styrene-butadiene rubber). researchgate.net

This covalent linkage across the interface facilitates efficient stress transfer from the polymer matrix to the high-modulus filler, significantly improving the mechanical properties of the composite, such as tensile strength, modulus, and toughness. cnrs.frresearchgate.net Furthermore, the improved compatibility prevents filler agglomeration, leading to better dispersion and more uniform material properties. mdpi.com

| Polymer Matrix / Filler | Silane Coupling Agent | Improvement Observed | Reference |

| Epoxy / Multi-walled CNTs | 3-aminopropyltriethoxysilane (APTES) | Storage modulus in the rubbery region increased by up to 285%. | cnrs.fr |

| Epoxy / Silica | 3-aminopropyltriethoxysilane (APTES) | Enhanced dispersion of silica nanoparticles and improved fire retardancy. | mdpi.comresearchgate.net |

| Dental Resin / Silica | 3-methacryloxypropyl-trimethoxysilane (γ-MPS) | Improved dynamic thermomechanical properties and optimized filler-matrix interaction. | nih.gov |

| Styrene Butadiene Rubber / Clay | bis[3-(triethoxysilyl)propyl]tetrasulfide (Si-69) | Enhanced interfacial interaction between rubber and clay fillers. | dntb.gov.ua |

This table summarizes research findings using various functional silanes as coupling agents, demonstrating the principle of improved polymer composite performance.

Catalytic Applications and Immobilization of Catalytic Species

Design of Heterogeneous Catalysts using this compound as a Support Ligand

Heterogeneous catalysts are widely favored in industrial processes due to their ease of separation from the reaction mixture. A common strategy for creating these catalysts is to immobilize a homogeneous metal complex onto a solid support. researchgate.net this compound can serve as a versatile precursor for a support ligand in this context.

The design process involves a multi-step approach. First, the triethoxysilane group of the molecule is used to graft it onto the surface of an inorganic support material with high surface area, such as mesoporous silica (e.g., MCM-41, SBA-15) or alumina. researchgate.net This is typically achieved by reacting the silane with the surface hydroxyl groups of the support, forming strong covalent bonds.

Once the butenyl group is anchored to the support, its terminal double bond provides a chemical handle for further functionalization. This alkene can be converted into a variety of ligating groups capable of coordinating with a catalytically active metal center. For example, the double bond can be:

Hydroborated and oxidized to yield a terminal alcohol, which can act as a ligand.

Epoxidized to form an epoxide ring, which can be opened by a nucleophilic group of a larger ligand.

Subjected to thiol-ene reactions to attach a thiol-containing moiety, which has a strong affinity for soft metals like palladium (Pd) and platinum (Pt). researchgate.net

After this modification, a solution containing the desired metal precursor is introduced. The metal ions coordinate with the newly formed ligand sites on the support surface, resulting in an immobilized, heterogeneous catalyst. This method allows for precise control over the catalytic environment and prevents the leaching of the expensive metal catalyst into the product stream. researchgate.net

Role in Specific Catalytic Transformations (e.g., Hydrosilylation)

Hydrosilylation is a significant catalytic reaction involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, most commonly a carbon-carbon double bond. mdpi.comsigmaaldrich.com This reaction is a fundamental process in the silicones industry, often catalyzed by platinum complexes like Karstedt's catalyst. mdpi.comresearchgate.net

In the context of catalysis, this compound primarily acts as a substrate in hydrosilylation reactions. Its terminal alkene group is reactive towards hydrosilanes in the presence of a suitable catalyst. This reactivity is exploited as a powerful method for surface modification.

For instance, a surface (e.g., glass, silicon wafer, or a nanoparticle) can first be functionalized with this compound using the sol-gel method or vapor deposition. This creates a surface populated with reactive butenyl groups. Subsequently, this modified surface can be treated with a hydrosilane (R3SiH) containing a different desired functionality (e.g., a fluorescent dye, a biocompatible polymer, or a specific ligand) in the presence of a hydrosilylation catalyst. The hydrosilylation reaction covalently attaches the new functional group to the surface via a stable alkylsilyl linkage. This two-step process allows for the creation of complex, multi-functional surfaces with tailored chemical and physical properties.

| Catalyst Type | Substrate | Silane | Key Outcome of Hydrosilylation |

| Platinum Complexes (e.g., Karstedt's, Speier's) | Alkenes, Alkynes | Hydrosilanes (e.g., HSiCl3, R3SiH) | An atom-economical method for forming C-Si bonds, widely used in the silicones industry. mdpi.comsigmaaldrich.com |

| Rhodium Complexes | Olefins | Triethoxysilane | Can provide high efficiency and selectivity in specific industrial applications. researchgate.net |

| Palladium Complexes | Styrene Derivatives | Trichlorosilane | Used in asymmetric hydrosilylation to create chiral organosilanes. libretexts.org |

This table provides an overview of common hydrosilylation systems, the reaction in which this compound participates as a substrate.

Advanced Functional Materials Development (e.g., Sensing platforms)

The development of advanced functional materials, particularly for chemical sensing applications, relies on the precise control of surface chemistry. cnr.itmdpi.com Chemical sensors typically operate by transducing the binding of a target analyte at a sensor surface into a measurable signal. The sensitivity and selectivity of the sensor are therefore critically dependent on the nature of this surface.

This compound is a valuable tool for the surface engineering of sensing platforms. It can be used to functionalize the surface of various transducer materials, such as silicon oxide (on a field-effect transistor), metal oxides, or quartz crystal microbalances. mdpi.com The initial step involves anchoring the silane to the sensor surface via its triethoxysilane group, creating a robust, covalently bound monolayer.

This process leaves a surface decorated with reactive butenyl groups. These groups serve as versatile platforms for the subsequent attachment of specific receptor molecules designed to bind selectively with a target analyte. researchgate.net The terminal double bond can be modified using a range of organic reactions (e.g., thiol-ene click chemistry, epoxidation, hydroboration) to immobilize biomolecules like enzymes or antibodies, or synthetic receptors like crown ethers or molecularly imprinted polymers. This covalent immobilization strategy ensures the stability and reusability of the sensing layer. By attaching different receptor molecules, the same base platform can be adapted to detect a wide array of chemical and biological species, from volatile organic compounds to specific proteins. cnr.it

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring (e.g., ¹H, ¹³C, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Butenyltriethoxysilane and for monitoring its reactions in real-time. researchgate.netmdpi.com The key nuclei—¹H, ¹³C, and ²⁹Si—each provide unique insights into the molecular structure.

¹H NMR spectroscopy is utilized to identify the types and connectivity of protons within the molecule. The spectrum of this compound exhibits characteristic signals for the vinyl group protons, the protons of the ethyl groups attached to the silicon atom, and the methylene (B1212753) protons of the butenyl chain. hw.ac.ukoregonstate.edu Reaction monitoring, such as during hydrosilylation or polymerization, can be achieved by observing the disappearance or shifting of the vinyl proton signals. ubc.ca

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically distinct carbon atom gives a separate signal, allowing for the confirmation of the butenyl and ethoxy groups. researchgate.net Changes in the chemical environment of the carbon atoms during reactions, for example, the saturation of the carbon-carbon double bond, can be readily tracked.

²⁹Si NMR spectroscopy is particularly valuable for studying silicon-containing compounds. huji.ac.il It provides direct information about the silicon environment, including the number and type of substituents attached to the silicon atom. unige.ch The chemical shift of the ²⁹Si nucleus in this compound is indicative of a silicon atom bonded to three ethoxy groups and one alkyl group. rsc.org During hydrolysis and condensation reactions, the formation of siloxane (Si-O-Si) bonds leads to significant changes in the ²⁹Si NMR spectrum, allowing for the detailed monitoring of these processes. process-nmr.comuni-muenchen.de

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Key Information Provided |

|---|---|---|---|

| ¹H | CH₂=CH- | 4.9 - 5.9 | Presence and reactivity of the vinyl group. |

| -O-CH₂-CH₃ | 3.8 (quartet) | Confirms the presence of ethoxy groups. | |

| -Si-CH₂- | 0.7 - 0.8 | Protons adjacent to the silicon atom. | |

| -O-CH₂-CH₃ | 1.2 (triplet) | Methyl protons of the ethoxy groups. | |

| ¹³C | CH₂=CH- | 114 - 139 | Carbon atoms of the double bond. |

| -O-CH₂- | ~58 | Methylene carbons of the ethoxy groups. | |

| -Si-CH₂- | ~20 | Methylene carbon attached to silicon. | |

| -CH₃ | ~18 | Methyl carbons of the ethoxy groups. | |

| ²⁹Si | (EtO)₃Si-R | -45 to -50 | Monitors the silicon environment and the formation of Si-O-Si bonds during hydrolysis and condensation. |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is crucial for identifying functional groups within this compound and tracking their transformations during chemical reactions. spectroscopyonline.com

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum displays a series of absorption bands, each corresponding to a specific functional group. gelest.com For this compound, characteristic bands include the C=C stretching of the butenyl group, C-H stretching of the alkyl and vinyl groups, and the prominent Si-O-C stretching of the triethoxysilane (B36694) moiety. researchgate.netmdpi.com The progress of reactions such as polymerization or hydrolysis can be monitored by the decrease in the intensity of the vinyl C=C band or the appearance of a broad O-H band, respectively. spectroscopyonline.com

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. s-a-s.org It is particularly sensitive to non-polar bonds, making it an excellent tool for observing the C=C double bond in the butenyl group. researchgate.net The Si-O-Si symmetric stretch, which appears in the Raman spectrum upon hydrolysis and condensation, can be used to monitor the formation of polysiloxane networks.

| Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H stretch (vinyl) | ~3075 | ~3075 | =C-H stretching vibration. |

| C-H stretch (alkyl) | 2885 - 2975 | 2885 - 2975 | -CH₂- and -CH₃ stretching vibrations. |

| C=C stretch | ~1640 | ~1640 | Stretching of the carbon-carbon double bond. |

| Si-O-C stretch | 1080 - 1105 | - | Asymmetric stretching of the silicon-oxygen-carbon bond. |

| Si-O stretch (silanol) | ~940 | - | Stretching of the Si-OH bond, appears upon hydrolysis. spectroscopyonline.com |

| Si-O-Si stretch | 1000 - 1100 (broad) | ~490 | Stretching of the siloxane bond, appears upon condensation. |

Mass Spectrometry Techniques for Compound Identification and Reaction Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and elemental composition of a compound. chemicalbook.com It is also instrumental in identifying reaction products and elucidating fragmentation patterns, which can aid in structural confirmation. chemguide.co.uk

When this compound is analyzed by MS, it is first ionized, often by electron impact (EI), which can cause the molecular ion to fragment in a predictable manner. libretexts.orgwhitman.edu The fragmentation pattern provides a "fingerprint" that can be used to identify the compound. Common fragmentation pathways for alkoxysilanes include the loss of alkoxy groups and cleavage of the alkyl chain. wpmucdn.comslideshare.net

During reaction monitoring, MS can be used to detect the formation of new products by identifying their unique molecular ions and fragmentation patterns. chemicalbook.com This is particularly useful in complex reaction mixtures where multiple products may be formed.

| m/z Value | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 218 | [M]⁺ | Molecular ion of this compound. |

| 173 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy group. |

| 163 | [Si(OCH₂CH₃)₃]⁺ | Cleavage of the Si-C bond. |

| 129 | [M - 2(OCH₂CH₃) - H]⁺ | Loss of two ethoxy groups and a hydrogen atom. |

| 55 | [C₄H₇]⁺ | Butenyl cation. |

Electron Microscopy and Atomic Force Microscopy for Morphological and Interfacial Studies

When this compound is used to modify surfaces or as a precursor for materials, electron microscopy and atomic force microscopy are essential for characterizing the resulting morphology and interfacial properties.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. It can be used to visualize the uniformity and thickness of coatings derived from this compound on a substrate. SEM can also reveal information about the microstructure of bulk materials synthesized from this silane (B1218182), such as the presence of pores or aggregates.

Atomic Force Microscopy (AFM) is a powerful technique for imaging surfaces at the nanoscale. It can provide three-dimensional topographical images of surfaces modified with this compound, revealing details about the roughness and homogeneity of the silane layer. AFM can also be used to probe the mechanical properties of the surface, such as hardness and adhesion, on a very small scale.

Thermal Analysis Techniques for Polymerization and Crosslinking Evaluation (e.g., Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC)

Thermal analysis techniques are critical for evaluating the thermal stability, polymerization, and crosslinking behavior of materials derived from this compound. netzsch.comyoutube.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. netzsch.com It is used to determine the thermal stability and decomposition temperature of polymers and other materials. nist.govmarquette.edu For a polymer derived from this compound, TGA can identify the temperature at which the polymer begins to degrade and the amount of residual material left at high temperatures. mdpi.comnih.gov

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. eag.com It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). researchgate.netnetzsch.com DSC can also be used to monitor the heat released during exothermic polymerization or crosslinking reactions, providing valuable information about the kinetics of these processes. rsc.org

| Technique | Parameter Measured | Information Obtained for this compound-Derived Materials |

|---|---|---|

| TGA | Weight Loss vs. Temperature | Determines the onset of thermal decomposition and the overall thermal stability. |

| Residual Mass | Indicates the char yield or inorganic content after decomposition. | |

| DSC | Heat Flow vs. Temperature | Identifies glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). |

| Enthalpy of Reaction (ΔH) | Quantifies the heat evolved during polymerization or crosslinking reactions. | |

| Heat Capacity (Cp) | Measures changes in heat capacity at the glass transition. |

X-ray Diffraction (XRD) for Structural and Crystalline Insights

X-ray Diffraction (XRD) is a technique used to determine the atomic and molecular structure of a crystal, in which a beam of X-rays strikes a crystal and diffracts into many specific directions. docbrown.info For materials synthesized from this compound, XRD is primarily used to assess their degree of crystallinity. mdpi.com

Polymers and coatings derived from the hydrolysis and condensation of this compound are typically amorphous, meaning they lack long-range ordered atomic structures. researchgate.net An XRD pattern of an amorphous material will show a broad, diffuse halo rather than sharp, well-defined Bragg peaks that are characteristic of crystalline materials. researchgate.net Therefore, XRD can be used to confirm the amorphous nature of these silane-based materials. If this compound is used in a composite material with crystalline fillers, XRD can be employed to identify the crystalline phases of the fillers and to study how the silane matrix may affect their crystal structure.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Simulation of 3-Butenyltriethoxysilane Interactions

Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules. For this compound, these methods are instrumental in understanding its interactions in complex systems, such as in composites or at interfaces. By simulating the dynamic movements and energetic interactions of atoms, these models provide insights that are difficult to obtain experimentally. aps.orgdntb.gov.ua

Computational models can predict the chemical reactivity of this compound by analyzing its structural and electronic features. The presence of a terminal double bond in the butenyl group and hydrolyzable ethoxy groups attached to the silicon atom are key features for its reactivity. atamanchemicals.comcymitquimica.com Theoretical models are used to explore reaction pathways, such as hydrolysis, condensation, and hydrosilylation. These simulations help identify the most likely sites for chemical attack and predict the products of a reaction. researchgate.net For instance, modeling can determine the favorability of the butenyl group participating in polymerization or grafting reactions versus the hydrolysis and condensation of the triethoxysilyl group.

Deep learning and other artificial intelligence models are increasingly used to predict reaction outcomes with greater accuracy. nih.gov By training on large datasets of chemical reactions, these models can forecast the yield and viability of synthetic routes involving this compound, accelerating the development of new materials and processes. nih.gov

As a coupling agent, this compound is primarily used to enhance adhesion between organic polymers and inorganic substrates. atamanchemicals.comcymitquimica.com Molecular simulations are critical for understanding the mechanisms behind this improved adhesion at the atomic scale. These simulations typically model a multi-step process:

Hydrolysis: The ethoxy groups (-OCH2CH3) react with water to form silanol (B1196071) groups (-OH).

Condensation: The silanol groups can condense with other silanols to form stable siloxane bonds (Si-O-Si) or with hydroxyl groups on the surface of an inorganic substrate (e.g., glass or metal oxides) to form covalent bonds.

Interpenetration: The butenyl group, being organic, can physically entangle or chemically react with an organic polymer matrix.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is widely employed to calculate various properties of organosilanes, providing deep insights into their reactivity and behavior. nih.gov DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance of accuracy and computational efficiency. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of DFT that explains chemical reactivity based on the interaction of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comwuxibiology.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's stability and reactivity. nih.govconicet.gov.ar

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity.

A small HOMO-LUMO gap implies low kinetic stability and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, DFT calculations can map the distribution of the HOMO and LUMO across the molecule. The HOMO is often localized on the electron-rich carbon-carbon double bond of the butenyl group, making it a potential site for electrophilic attack. The LUMO may be distributed around the silicon atom and its substituents, indicating its susceptibility to nucleophilic attack, particularly during hydrolysis.

Table 1: Key Concepts of Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Implication for Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that is occupied by electrons. | Determines the molecule's ability to donate electrons (nucleophilicity/basicity). youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is not occupied by electrons. | Determines the molecule's ability to accept electrons (electrophilicity/acidity). youtube.com |

| HOMO-LUMO Gap (Energy Gap) | The energy difference between the HOMO and the LUMO. | A smaller gap indicates higher reactivity and lower stability. conicet.gov.ar |

| Orbital Interaction | Chemical reactions are conceptualized as interactions between the HOMO of one molecule and the LUMO of another. libretexts.org | The efficiency of this interaction governs the reaction rate and pathway. |

DFT calculations are invaluable for studying the kinetics of chemical reactions by mapping the potential energy surface. This allows for the identification and characterization of transition states—the highest energy point along a reaction pathway that separates reactants from products. The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For reactions involving this compound, such as its hydrolysis, DFT can be used to:

Model the step-by-step mechanism of the reaction.

Calculate the activation energy for each step.

Investigate the effect of catalysts or different environmental conditions (e.g., pH) on the reaction kinetics. nih.gov

This detailed understanding of reaction kinetics and transition states is essential for controlling and optimizing chemical processes in industrial applications. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) in Organosilane Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a compound with a specific property or activity using statistical methods. nih.govwikipedia.org In the context of organosilane design, QSAR models can be developed to predict properties like adhesion strength, reactivity, or stability based on molecular descriptors. nih.gov

The process involves creating a mathematical model based on a set of known organosilanes (a training set) where both the structures and the activities are known. youtube.com This model can then be used to predict the activity of new, unsynthesized organosilane structures. nih.gov

For designing new silanes based on the this compound scaffold, a QSAR study might involve:

Generating Descriptors: Calculating various numerical descriptors that represent the physicochemical properties of a series of related silanes.

Model Building: Using statistical techniques like multiple linear regression or machine learning to build an equation that links these descriptors to the desired activity (e.g., binding affinity to a surface).

Validation: Testing the model's predictive power on a separate set of compounds (a test set). mdpi.com

This approach allows for the virtual screening of large libraries of potential organosilane candidates, identifying the most promising structures for synthesis and testing, thereby saving significant time and resources. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR for Organosilane Design

| Descriptor Type | Examples | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron distribution, reactivity, polarity |

| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule |

| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching |

| Hydrophobic | LogP (Partition coefficient) | Lipophilicity/hydrophilicity balance |

Data-Driven Approaches and Machine Learning in Organosilane Research